(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUSHFQGTDAIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-bromobenzenethiol
The benzothiazole ring is constructed via cyclization of 2-amino-5-bromobenzenethiol with thiourea under acidic conditions. This step exploits the nucleophilic attack of the thiol group on the thiocarbonyl carbon, followed by ammonia elimination:
$$
\text{2-Amino-5-bromobenzenethiol} + \text{Thiourea} \xrightarrow{\text{HCl, Δ}} \text{6-Bromobenzo[d]thiazol-2-amine} + \text{NH}_3 \uparrow
$$
Reaction Conditions :
Spectroscopic Validation :
- IR : Peaks at 3270 cm$$^{-1}$$ (N–H stretch), 1652 cm$$^{-1}$$ (C=N stretch).
- $$^1$$H NMR : Aromatic protons at $$\delta$$ 7.03–8.10 ppm; NH$$_2$$ singlet at $$\delta$$ 5.45 ppm.
Functionalization of Piperazine
Preparation of 4-(6-Bromobenzo[d]thiazol-2-yl)piperazine
The 2-amino group of 6-bromobenzo[d]thiazol-2-amine undergoes diazotization followed by nucleophilic substitution with piperazine:
$$
\text{6-Bromobenzo[d]thiazol-2-amine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Piperazine}} \text{4-(6-Bromobenzo[d]thiazol-2-yl)piperazine}
$$
Reaction Conditions :
- Solvent: Dimethylformamide (DMF).
- Temperature: 0–5°C (diazotization), room temperature (substitution).
- Yield: 65%.
Key Challenges :
- Regioselective substitution at the thiazole C2 position.
- Avoiding over-alkylation of piperazine.
Synthesis of 2-Nitrobenzoyl Chloride
Chlorination of 2-Nitrobenzoic Acid
2-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride:
$$
\text{2-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-Nitrobenzoyl chloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
Reaction Conditions :
Purity Assessment :
- FT-IR : Loss of O–H stretch (2500–3300 cm$$^{-1}$$), emergence of C=O stretch at 1765 cm$$^{-1}$$.
Coupling of Intermediates A and B
Nucleophilic Acyl Substitution
4-(6-Bromobenzo[d]thiazol-2-yl)piperazine reacts with 2-nitrobenzoyl chloride in the presence of a base:
$$
\text{4-(6-Bromobenzo[d]thiazol-2-yl)piperazine} + \text{2-Nitrobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone}
$$
Reaction Conditions :
- Solvent: Dichloromethane (DCM).
- Base: Triethylamine (2.5 equiv).
- Temperature: 0°C → room temperature.
- Yield: 62%.
Mechanistic Insight :
- Base deprotonates piperazine, enhancing nucleophilicity.
- Acyl chloride’s electrophilic carbonyl carbon undergoes attack by piperazine’s secondary amine.
Spectroscopic Confirmation :
- MALDI-TOF : Molecular ion peak at m/z = 447.3 [M + H]$$^+$$.
- $$^{13}$$C NMR : Carbonyl signal at $$\delta$$ 168.9 ppm; aromatic carbons at $$\delta$$ 115–145 ppm.
Optimization and Scalability
Yield Enhancement Strategies
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent.
- Recrystallization : Ethanol/water (7:3) yields high-purity product (mp: 162–164°C).
Analytical Data Summary
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial activity. Studies have shown that compounds similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone demonstrate effectiveness against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 12 µg/mL |
| Compound B | Staphylococcus aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. A study evaluating the antiproliferative effects of related benzothiazole derivatives demonstrated that compounds with similar structures inhibited cell growth in human cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
These studies suggest that the compound may induce apoptosis through various mechanisms, including modulation of key signaling pathways.
Study on Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds, reinforcing its potential as a therapeutic agent.
Anticancer Screening
In a detailed anticancer screening, a series of benzothiazole-based compounds were evaluated for their cytotoxicity against various cancer cell lines. The results revealed that modifications to the piperazine ring significantly influenced anticancer activity, with some analogs achieving IC50 values in the low nanomolar range.
Summary of Findings
The compound This compound exhibits promising applications in medicinal chemistry due to its antimicrobial and anticancer properties. Its unique chemical structure facilitates interactions with biological targets, leading to significant therapeutic potential. Further research is warranted to explore its full capabilities and optimize its applications in clinical settings.
Mechanism of Action
The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Benzothiazole-Piperazine Derivatives with Urea Linkages
Key Compounds :
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a)
- 1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b)
Comparison :
- Structural Differences: These urea derivatives () replace the methanone group in the target compound with a urea linker and incorporate hydrazinyl-oxoethyl substituents on the piperazine.
- Physicochemical Properties :
| Compound | Molecular Weight ([M+H]⁺) | Yield (%) |
|---|---|---|
| 11a | 484.2 | 85.1 |
| 11b | 534.2 | 83.7 |
| Target | ~470–480 (estimated) | N/A |
- The bromine and nitro groups in the target compound likely increase electron-withdrawing effects and metabolic stability .
Imidazo[2,1-b]Thiazole-Based Sulfonamide Analogs
Key Compounds :
- (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea)
- (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb)
Comparison :
- Structural Differences : These analogs () feature sulfonamide substituents instead of the nitro group in the target compound. The imidazo[2,1-b]thiazole core replaces the benzothiazole ring.
- Physicochemical Properties :
| Compound | Molecular Weight ([M+H]⁺) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 9ea | 483 | 232–234 | 86 |
| 9eb | 481 | 250–252 | 84 |
| Target | ~470–480 (estimated) | N/A | N/A |
- Functional Impact: Sulfonamide groups enhance solubility and may improve binding to charged residues in biological targets.
Anticancer Benzothiazole-Piperazine-Triazole Hybrids
Key Compounds :
- 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i)
- 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j)
Comparison :
- Structural Differences : These hybrids () include triazole-thioether linkages absent in the target compound.
- Biological Activity :
| Compound | EI-MS (m/z) | Anticancer Screening (Reported) |
|---|---|---|
| 5i | 593.17 | Moderate activity |
| 5j | 507.10 | High activity |
| Target | N/A | Not reported |
Piperazine-Methanone Derivatives with Heterocyclic Substituents
Key Compounds :
- (4-(1-(3-Methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (22)
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21)
Comparison :
Biological Activity
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a bromobenzo[d]thiazole moiety , a piperazine ring , and a nitrophenyl group , which may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The structural complexity of the compound suggests diverse interactions with biological systems, potentially influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:
- Antitumor Activity : Various studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. The presence of the bromine atom in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability. For instance, related compounds have shown IC50 values in the range of for various cancer cell lines, suggesting promising anticancer properties .
- Antimicrobial Activity : Compounds similar to this one have displayed antibacterial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to treatment. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition .
- Neuroprotective Effects : Some thiazole derivatives have been reported to exhibit neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. The piperazine component may play a role in modulating neurotransmitter systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
- Bromine Substitution : The presence of bromine enhances the electronic properties of the molecule, which can affect its interaction with biological targets.
- Piperazine Ring : This moiety is known for its ability to bind to various receptors, potentially modulating biological pathways.
- Nitrophenyl Group : This functional group may contribute to the compound's reactivity and interaction with enzymes or receptors.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
- A study on thiazole derivatives indicated that modifications at specific positions significantly affect anticancer activity, with some derivatives achieving IC50 values lower than standard treatments like doxorubicin .
- Another investigation into benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways .
Comparative Analysis
To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | C16H15BrN3O3S | 1.61 | Antitumor |
| Compound B | C18H20N4O3S | 0.98 | Antimicrobial |
| Compound C | C17H18ClN3O3S | 2.45 | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
